molecular formula C19H15BrFN3O2 B2643315 3-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921804-39-9

3-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Katalognummer: B2643315
CAS-Nummer: 921804-39-9
Molekulargewicht: 416.25
InChI-Schlüssel: AMMVQTNXISJLBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The molecule also contains a fluorophenyl group, which can contribute to the biological activity of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a benzamide group, and a fluorophenyl group. The bromine atom on the third position of the benzamide ring is a notable feature .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The benzamide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of a bromine atom and a fluorine atom could make the compound relatively dense and possibly volatile .

Wissenschaftliche Forschungsanwendungen

Synthesis Process and Structure Analysis A comprehensive study on the synthesis and biological evaluation of various benzamide derivatives has been conducted. For instance, the synthesis of triazolo-/thiadiazolo-benzoxazines involved cyclization reactions and subsequent reactions to produce various compounds with elucidated structures based on spectral and chemical analyses. These compounds were investigated for antibacterial activities against both Gram-positive and Gram-negative bacteria, with ampicillin trihydrate used as a standard drug (Dabholkar & Gavande, 2012).

Antipathogenic Activity Acylthioureas, including various benzamide derivatives, have been synthesized and characterized, demonstrating significant anti-pathogenic activity, particularly against bacterial strains known for their biofilm-forming capabilities. These findings underscore the potential of these derivatives for the development of novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Antimicrobial Activity Research on the synthesis of fluorobenzamides containing thiazole and thiazolidine revealed the importance of a fluorine atom at the 4th position of the benzoyl group in enhancing antimicrobial activity. These compounds exhibited significant activity against various bacterial and fungal strains, emphasizing the role of specific atomic substitutions in biological activity (Desai, Rajpara, & Joshi, 2013).

Broad Spectrum Antimicrobial and Antifungal Activity Novel Linezolid like analogues were synthesized and characterized, revealing promising broad spectrum antimicrobial and antifungal activities. This study highlighted how the addition of different functional groups and electron-withdrawing elements like fluorine, bromine, and chlorine can significantly influence the biological activity of these compounds (Rajurkar & Pund, 2014).

Safety and Hazards

As with any chemical compound, handling “3-bromo-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Zukünftige Richtungen

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and optimized as a pharmaceutical drug .

Eigenschaften

IUPAC Name

3-bromo-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrFN3O2/c20-15-3-1-2-14(12-15)19(26)22-10-11-24-18(25)9-8-17(23-24)13-4-6-16(21)7-5-13/h1-9,12H,10-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMVQTNXISJLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.